

Application Notes and Protocols: Set-Shifting Task with BMS-933043 in Mice

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Compound of Interest		
Compound Name:	BMS-933043	
Cat. No.:	B606270	Get Quote

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Introduction

Cognitive flexibility, the ability to adapt behaviors to changing environmental demands, is a critical executive function often impaired in neuropsychiatric disorders such as schizophrenia. The set-shifting task is a widely used behavioral paradigm in rodents to assess this cognitive domain. It is analogous to the Wisconsin Card Sorting Test in humans. This document provides a detailed protocol for conducting a set-shifting task in mice, with a specific focus on evaluating the therapeutic potential of **BMS-933043**, a novel α 7 nicotinic acetylcholine receptor (nAChR) partial agonist. Deficits in cognitive function are a core symptom of schizophrenia, and α 7 nAChR agonists are a promising therapeutic avenue.[1][2]

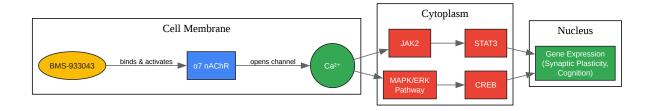
BMS-933043 has demonstrated pro-cognitive effects in preclinical models, including improving performance in tasks assessing cognitive flexibility.[1][3] These application notes provide the necessary protocols to investigate the effects of **BMS-933043** on set-shifting performance in mice, a critical step in the preclinical evaluation of this compound for treating cognitive deficits.

Signaling Pathway of α7 Nicotinic Acetylcholine Receptor (nAChR)

Activation of the α 7 nAChR by an agonist like **BMS-933043** initiates a cascade of intracellular signaling events crucial for synaptic plasticity and cognitive function. The receptor, a ligand-



gated ion channel, allows for the influx of calcium upon activation. This increase in intracellular calcium triggers downstream signaling pathways, including the JAK2-STAT3 and MAPK/CREB pathways, which are implicated in learning and memory.[4][5]



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α7 nAChR Signaling Pathway

Experimental Protocols Animals

Adult male C57BL/6J mice (8-10 weeks old) are commonly used for this task. Mice should be single-housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. All behavioral testing should be conducted during the light phase.

Apparatus

The attentional set-shifting task is typically conducted in a three-chambered rectangular apparatus. The chambers are connected by sliding doors. The testing chamber contains two small ceramic bowls placed at opposite corners. The bowls will contain a digging medium and, when appropriate, a food reward.

Habituation and Pre-training

 Food Restriction: Mice are gradually food-restricted to 85-90% of their free-feeding body weight to ensure motivation for the food reward (e.g., a small piece of sweetened cereal).
 Water is available ad libitum.



- Habituation to Apparatus: For 2-3 days, mice are allowed to freely explore the testing apparatus for 10-15 minutes each day.
- Digging Pre-training: Mice are trained to dig in the bowls to retrieve a visible food reward. This is repeated until they reliably and quickly retrieve the reward. Subsequently, the reward is gradually buried deeper in a neutral digging medium (e.g., clean cage bedding) until the mice consistently dig to find it.

Set-Shifting Task Procedure

The task consists of a series of discrimination problems, with the criterion for moving to the next stage being eight consecutive correct trials.[3] The dimensions to be discriminated can be, for example, different digging media (e.g., sand vs. wood chips) and different odors applied to the rim of the bowls (e.g., vanilla vs. almond).



Stage	Description	Relevant Dimension	Irrelevant Dimension	
Simple Discrimination (SD)	Only one dimension is present. Mice learn to associate one cue with the reward.	e.g., Digging Medium	None	
Compound Discrimination (CD)	The second dimension is introduced, but the previously learned rule is still valid.	e.g., Digging Medium	e.g., Odor	
Reversal 1 (REV1)	The previously unrewarded cue within the relevant dimension is now rewarded.	e.g., Digging Medium	e.g., Odor	
Intradimensional Shift (IDS)	New exemplars for both dimensions are introduced, but the relevant dimension remains the same.	e.g., Digging Medium	e.g., Odor	
Reversal 2 (REV2)	The previously unrewarded cue within the relevant dimension is now rewarded.	e.g., Digging Medium	e.g., Odor	
Extradimensional Shift (EDS)	The previously irrelevant dimension now becomes the relevant dimension for finding the reward. This is the key measure of cognitive flexibility.	e.g., Odor	e.g., Digging Medium	







The previously

unrewarded cue within

Reversal 3 (REV3)

the now-relevant

e.g., Odor

e.g., Digging Medium

dimension is rewarded.

Drug Administration

BMS-933043 is administered prior to the testing session. Based on preclinical studies, a subcutaneous (s.c.) injection is a suitable route of administration in mice.[1]

- Vehicle: Sterile saline or another appropriate vehicle.
- Dosage Range: 0.1 10 mg/kg, s.c.[1][3]
- Administration Time: 30-60 minutes before the start of the behavioral testing.

A dose-response study is recommended to determine the optimal effective dose. Control animals should receive an equivalent volume of the vehicle.

Data Presentation

The primary dependent variable is the number of trials required to reach the criterion of eight consecutive correct choices for each stage. Errors to criterion can also be analyzed.

Table 1: Effect of BMS-933043 on Trials to Criterion in the Set-Shifting Task



Treatme nt Group	Simple Discrimi nation (SD)	Compo und Discrimi nation (CD)	Reversa I 1 (REV1)	Intradim ensiona I Shift (IDS)	Reversa I 2 (REV2)	Extradi mensio nal Shift (EDS)	Reversa I 3 (REV3)
Vehicle	Mean ± SEM	Mean ± SEM	Mean ± SEM	Mean ± SEM	Mean ± SEM	Mean ± SEM	Mean ± SEM
BMS- 933043 (0.1 mg/kg)	Mean ± SEM	Mean ± SEM	Mean ± SEM	Mean ± SEM	Mean ± SEM	Mean ± SEM	Mean ± SEM
BMS- 933043 (1 mg/kg)	Mean ± SEM	Mean ± SEM	Mean ± SEM	Mean ± SEM	Mean ± SEM	Mean ± SEM	Mean ± SEM
BMS- 933043 (10 mg/kg)	Mean ± SEM	Mean ± SEM	Mean ± SEM	Mean ± SEM	Mean ± SEM	Mean ± SEM	Mean ± SEM

Table 2: Pharmacokinetic Properties of BMS-933043 in Mice

Parameter	Value
Half-life (t1/2)	11 hours
Volume of Distribution (Vss)	70 L/kg
Bioavailability (F)	45%
(Source: BioWorld, 2015)[6]	

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol.

Experimental Workflow Diagram



Expected Outcomes and Interpretation

It is hypothesized that mice treated with an effective dose of **BMS-933043** will show a significant reduction in the number of trials required to reach the criterion specifically at the Extradimensional Shift (EDS) stage compared to vehicle-treated controls. This would indicate an enhancement of cognitive flexibility. No significant differences are expected in the earlier stages (SD, CD, IDS), suggesting that the effect is specific to the ability to shift attentional set and not due to general effects on learning, motivation, or motor function. An increase in errors during the EDS phase for a disease model group, which is then ameliorated by **BMS-933043**, would provide strong evidence for the compound's therapeutic potential.

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